N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzofuran core, which is known for its wide range of biological activities, and a chlorobenzoyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The final step involves the coupling of the benzofuran derivative with 3,5-dimethylphenoxyacetic acid under basic conditions, often using reagents like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of N-[2-(4-chlorobenzyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide.
Substitution: Formation of N-[2-(4-substituted benzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.
Medicine: Potential use as an antifungal agent due to its structural similarity to known antifungal compounds.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is not fully understood but is believed to involve interactions with key enzymes and proteins in microbial cells. The benzofuran core may interfere with bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . The chlorobenzoyl group may enhance the compound’s ability to penetrate microbial cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases such as cancer and psoriasis.
Chlorobenzoyl derivatives: Compounds like chloramphenicol, an antibiotic used to treat bacterial infections.
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its combination of a benzofuran core and a chlorobenzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClNO4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO4/c1-15-11-16(2)13-19(12-15)30-14-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
SRWZKHRIJXEKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.